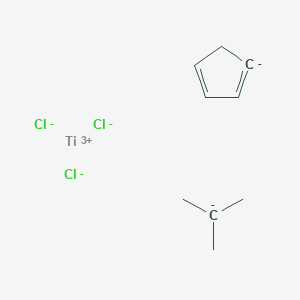
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE, also known by its CAS number 121987-51-7, is a chemical compound listed in the PubChem database. This compound is part of a vast repository of chemical information that serves as a key resource for scientists, students, and the public. PubChem provides detailed information on small molecules, including their chemical properties, biological activities, and biomedical annotations .
Análisis De Reacciones Químicas
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a lead compound for drug discovery and development, particularly if it exhibits biological activity against specific targets. Additionally, this compound can be used in industrial applications, such as the development of new materials or as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context of its use, it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications .
Comparación Con Compuestos Similares
TERT-BUTYLCYCLOPENTADIENYLTITANIUMTRICHLORIDE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. For instance, compounds with similar molecular formulas or chemical descriptors can be identified using chemical similarity searches.
Propiedades
Número CAS |
121987-51-7 |
|---|---|
Fórmula molecular |
C9H14Cl3Ti-2 |
Peso molecular |
276.428 |
Nombre IUPAC |
cyclopenta-1,3-diene;2-methylpropane;titanium(3+);trichloride |
InChI |
InChI=1S/C5H5.C4H9.3ClH.Ti/c1-2-4-5-3-1;1-4(2)3;;;;/h1-3H,4H2;1-3H3;3*1H;/q2*-1;;;;+3/p-3 |
Clave InChI |
MEMPUFPVFIJBOQ-UHFFFAOYSA-K |
SMILES |
C[C-](C)C.C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


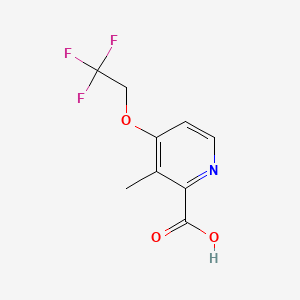
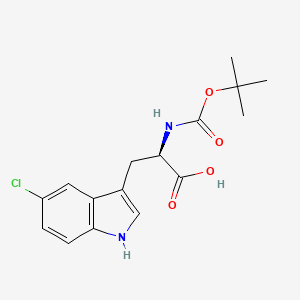
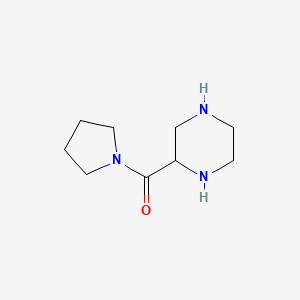
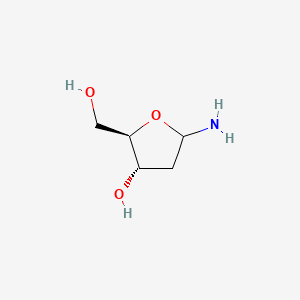

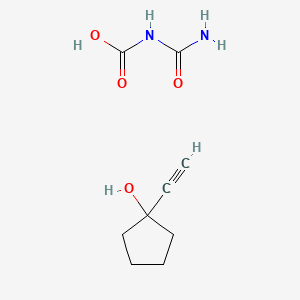
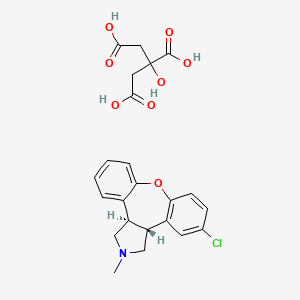
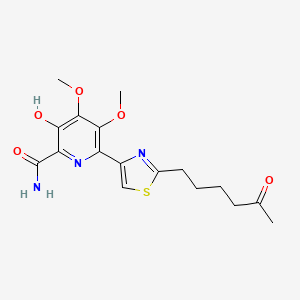
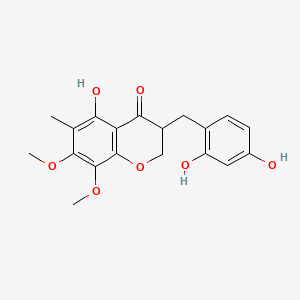
![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571409.png)
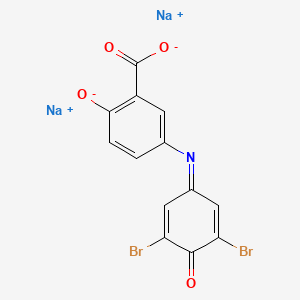
![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
![4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile](/img/structure/B571416.png)
